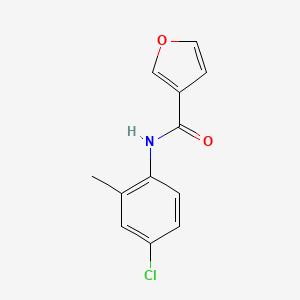
2-(2-oxopyridin-1-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxopyridin-1-yl)-N-phenylacetamide, also known as OPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. OPAA is a pyridine derivative that has a phenylacetamide moiety attached to it. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 2-(2-oxopyridin-1-yl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, 2-(2-oxopyridin-1-yl)-N-phenylacetamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
2-(2-oxopyridin-1-yl)-N-phenylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-oxopyridin-1-yl)-N-phenylacetamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain fungi and bacteria. In vivo studies have demonstrated that 2-(2-oxopyridin-1-yl)-N-phenylacetamide can reduce tumor growth in animal models. However, more research is needed to fully understand the biochemical and physiological effects of 2-(2-oxopyridin-1-yl)-N-phenylacetamide.
実験室実験の利点と制限
2-(2-oxopyridin-1-yl)-N-phenylacetamide has several advantages and limitations for lab experiments. One advantage is its ability to form metal complexes, which could be useful in catalysis and other applications. Another advantage is its potential as a pesticide in agriculture. However, one limitation is the limited understanding of its mechanism of action and potential side effects. Another limitation is the difficulty in synthesizing 2-(2-oxopyridin-1-yl)-N-phenylacetamide using certain methods.
将来の方向性
There are several future directions for 2-(2-oxopyridin-1-yl)-N-phenylacetamide research. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in agriculture, material science, and other fields. Additionally, more research is needed to optimize the synthesis method and improve the yield of 2-(2-oxopyridin-1-yl)-N-phenylacetamide.
合成法
2-(2-oxopyridin-1-yl)-N-phenylacetamide can be synthesized using various methods. One of the most common methods is the reaction of 2-pyridinecarboxaldehyde with N-phenylacetamide in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of 2-(2-oxopyridin-1-yl)-N-phenylacetamide as a yellow crystalline solid. Other methods involve the use of different starting materials and catalysts.
科学的研究の応用
2-(2-oxopyridin-1-yl)-N-phenylacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(2-oxopyridin-1-yl)-N-phenylacetamide has been investigated for its anticancer, antifungal, and antibacterial activities. In agriculture, 2-(2-oxopyridin-1-yl)-N-phenylacetamide has been studied for its potential use as a pesticide. In material science, 2-(2-oxopyridin-1-yl)-N-phenylacetamide has been explored for its ability to form metal complexes that could be used in catalysis and other applications.
特性
IUPAC Name |
2-(2-oxopyridin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12(14-11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)17/h1-9H,10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJLYRAIYMOGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxopyridin-1-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)










